4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine
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Overview
Description
4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.679 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring.
Preparation Methods
The synthesis of 4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves several steps. One common method includes the reaction of 4-chloro-3-nitropyridine with cyclopropyl alcohol in the presence of a base to form 4-chloro-5-cyclopropoxypyridine. This intermediate is then reduced to 4-chloro-5-cyclopropoxypyridin-3-amine, followed by N,N-dimethylation using dimethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can be compared with similar compounds such as:
5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine: This compound has a similar structure but with the chloro and cyclopropoxy groups in different positions.
4-Chloro-3-cyclopropoxy-N,N-dimethylpyridin-5-amine: Another structural isomer with different positioning of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)8-5-12-6-9(10(8)11)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
AVSVNVDMXMVFQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
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